N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a benzodioxin moiety linked to an imidazole-carboxamide scaffold, with a pyrimidine-thiomorpholine substituent. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c27-20(24-14-1-2-16-17(9-14)29-6-5-28-16)15-11-26(13-23-15)19-10-18(21-12-22-19)25-3-7-30-8-4-25/h1-2,9-13H,3-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADDEOGJXSCYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the thiomorpholine group via nucleophilic substitution. The pyrimidine ring is then synthesized through a condensation reaction, and finally, the imidazole carboxamide moiety is introduced using a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include various catalysts, solvents, and protective groups to facilitate the reactions.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-C(=O)NH-) is a key site for hydrolysis and derivatization:
The amide bond’s stability under physiological conditions enables its role as a protease-resistant pharmacophore in drug design .
Pyrimidine Ring Modifications
The pyrimidine ring at position 6 undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
The thiomorpholine substituent at position 6 enhances electron density, facilitating NAS at position 4 of the pyrimidine .
Thiomorpholine Oxidation
The sulfur atom in thiomorpholine is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Thiomorpholine sulfoxide | |
| m-CPBA | DCM, 0°C, 1h | Thiomorpholine sulfone |
Oxidation alters electronic properties, potentially modulating biological activity .
Imidazole Functionalization
The imidazole ring participates in electrophilic substitution and coordination chemistry:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | 2-Bromoimidazole derivative | |
| Metal Complexation | Cu(OAc)₂, MeOH, RT | Cu(II)-imidazole coordination |
The NH group in imidazole also enables salt formation (e.g., hydrochloride salts) .
Benzodioxin Ring Stability
The 1,4-benzodioxin moiety is resistant to hydrolysis under mild conditions but cleaves under strong acids:
| Conditions | Outcome | Reference |
|---|---|---|
| H₂SO₄ (conc.), 100°C | Ring opening to catechol derivatives | |
| LiAlH₄, THF, reflux | Reduction to diol (rare) |
Synthetic Pathways
The compound is synthesized via sequential multicomponent reactions (MCRs) and cyclizations:
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Ugi Reaction : Combines benzodioxin-6-amine, pyrimidine-carbaldehyde, isocyanide, and carboxylic acid to form a peptoid intermediate .
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Cyclization : Intramolecular Heck coupling or palladium-catalyzed cyclization constructs the imidazole-pyrimidine core .
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Post-Modification : Thiomorpholine is introduced via NAS on a chloropyrimidine precursor .
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown promising results against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways or inducing apoptosis. In particular, derivatives have shown efficacy against breast cancer cell lines (e.g., MCF7) through assays such as the Sulforhodamine B assay .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of enzymes involved in cancer progression and microbial resistance. For example, molecular docking studies have indicated that related compounds can effectively bind to target enzymes, providing a basis for further development as therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations. Below is a comparative analysis using available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Bioactivity :
- The thiomorpholine-pyrimidine group in the target compound contrasts with the 4-nitrobenzyl group in . Thiomorpholine’s sulfur atom could facilitate interactions with cysteine residues or metal ions in enzymes, whereas the nitro group in may predispose the compound to nitroreductase-mediated activation or toxicity.
- Compounds with coumarin (e.g., ) exhibit intrinsic fluorescence, useful in cellular imaging or tracking drug distribution, a feature absent in the target compound.
Molecular Weight and Solubility :
- The target compound (436.48 g/mol) is heavier than (380.35 g/mol) but lighter than (622.61 g/mol). Higher molecular weight in may reduce membrane permeability but enhance target affinity due to extended π-systems.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of thiomorpholine-pyrimidine with the imidazole-carboxamide core. In contrast, ’s nitrobenzyl group simplifies synthesis but may require protective strategies to avoid nitro group reduction during reactions.
Research Findings and Limitations
- Structural Characterization: Tools like SHELX programs (e.g., SHELXL for refinement ) are critical for resolving crystal structures of such complex heterocycles.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its role as a therapeutic agent.
Structural Characteristics
The compound features a unique structure comprising:
- Benzodioxin moiety : This structural element is known for its diverse biological properties.
- Pyrimidine and imidazole rings : These heterocycles are often associated with pharmacological activity.
- Thiomorpholine group : This functional group may enhance the compound's interaction with biological targets.
The molecular formula of the compound is with a molecular weight of approximately 438.5 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the initial reaction between 2,3-dihydrobenzo[1,4]dioxin and various substituted amines has been documented. The process generally includes:
- Formation of sulfonamide derivatives.
- Subsequent reactions to introduce the thiomorpholine and pyrimidine moieties.
- Final cyclization steps to yield the target imidazole derivative.
Anticholinesterase Activity
One of the primary areas of investigation for this compound is its potential as an anticholinesterase agent , which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. Preliminary studies indicate that it may inhibit acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . In vitro studies suggest that it exhibits significant antibacterial properties against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Antitumor Activity
Research has indicated that this compound possesses antitumor activity , with studies demonstrating its ability to inhibit proliferation in several cancer cell lines. The IC50 values reported for these activities suggest moderate potency, warranting further investigation into its mechanisms of action and potential as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cholinesterase Inhibition : A study evaluated the inhibitory effects on AChE using a series of synthesized derivatives, revealing promising results that suggest potential applications in treating Alzheimer's disease .
- Antimicrobial Screening : In another study, various derivatives were tested against common bacterial pathogens, showing effective inhibition at low concentrations .
- Antitumor Efficacy : A detailed investigation into its cytotoxic effects on cancer cell lines demonstrated significant growth inhibition, with further mechanistic studies needed to elucidate the pathways involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
